(2-chlorophenyl)[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
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Overview
Description
2-(2-Chlorobenzoyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a chlorobenzoyl group and an ethoxyphenyl group attached to the pyridoindole core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzoyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 2-chlorobenzoyl chloride with 4-ethoxyaniline to form the corresponding amide. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the pyridoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzoyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while reduction can produce amines or alcohols. Substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
2-(2-Chlorobenzoyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzoyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoyl chloride: A precursor used in the synthesis of the target compound.
4-Ethoxyaniline: Another precursor used in the synthesis.
Pyridoindoles: A class of compounds with similar core structures but different substituents.
Uniqueness
2-(2-Chlorobenzoyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the chlorobenzoyl and ethoxyphenyl groups contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23ClN2O2 |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
(2-chlorophenyl)-[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
InChI |
InChI=1S/C26H23ClN2O2/c1-2-31-18-13-11-17(12-14-18)25-24-20(19-7-4-6-10-23(19)28-24)15-16-29(25)26(30)21-8-3-5-9-22(21)27/h3-14,25,28H,2,15-16H2,1H3 |
InChI Key |
UYXMAEWJDPJGRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC=CC=C4Cl)C5=CC=CC=C5N3 |
Origin of Product |
United States |
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